molecular formula C₆H₈O₇ B1140008 2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid CAS No. 80876-59-1

2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid

Cat. No. B1140008
CAS RN: 80876-59-1
M. Wt: 192.12
InChI Key:
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Description

Synthesis Analysis

The synthesis of related nucleosides as potential inhibitors showcases a complex process involving stereospecific base-induced rearrangement, leading to various derivatives through regioselective silylation and condensation with silylated bases (Brånalt et al., 1996). Another study describes the synthesis involving ethylacetoacetate, carbon disulfide, and subsequent reactions leading to the targeted compound through specific reactants and conditions (Shi Kun-bo, 2004).

Molecular Structure Analysis

The molecular structure of such compounds has been extensively analyzed through spectroscopic methods, including X-ray crystallography and NMR spectroscopy. These techniques provide insights into the compound's conformation and structural isomerism, as highlighted in studies focusing on cyanoalk-enamides and tetrahydrofuran derivatives (Papageorgiou et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving the compound often include halolactonization, hydroxylation, and the formation of various derivatives through condensation and cyclo-condensation reactions. These processes are crucial for modifying the compound's chemical structure for specific applications, as evidenced by reactions leading to thiazolidin-4-ones (Čačić et al., 2009).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a vital role in the compound's application and handling. Spectroscopic and diffractometric studies have been utilized to characterize polymorphic forms, showcasing the importance of understanding these properties for the compound's stability and formulation (Vogt et al., 2013).

Chemical Properties Analysis

The compound's chemical properties, including reactivity, stability, and functional group transformations, are critical for its utility in various chemical reactions and potential applications. Studies on the synthesis and structural confirmation of related compounds provide insights into these properties and their implications for synthetic strategies (Kirihata et al., 1995).

Scientific Research Applications

Antioxidant Properties and Radical Scavenging Activities

The compound 2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid has been investigated for its potential antioxidant properties. Manfredini et al. (2000) designed molecular combinations of antioxidants, namely ascorbic acid and the pharmacophore of alpha-tocopherol, which involved the 3,4-dihydroxy-5R-2(R,S)-(6-hydroxy-2,5,7,8-tetramethylchroman-2(R,S)yl-methyl)-1,3]dioxolan-4S-yl]-5H-furan-2-one. These compounds, particularly the isomers 11c and 11d, displayed potent antioxidant effects compared to synthetic alpha-tocopherol analogues and natural alpha-tocopherol or ascorbic acid when used alone or in combination. Moreover, these molecular combinations were effective in preventing damage induced by reperfusion on isolated rabbit hearts. This signifies the potential therapeutic applications of such compounds in pathological events where free radical damage is involved (Manfredini et al., 2000).

Chemical Synthesis and Reactivity

Several studies have explored the synthesis of derivatives from this compound and related structures, showing its versatility in chemical synthesis. For instance, Li et al. (2000) synthesized chiral hydroxyl monophosphane and bisphospholanes from D-mannitol. These compounds, especially when used as catalysts in asymmetric catalytic reactions, showed promising enantioselective activities. The hydroxyl phospholane system proved to be highly efficient, with some substrates being hydrogenated in water with remarkable enantioselectivity and conversion rates (Li et al., 2000).

properties

IUPAC Name

2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2-,3?,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECPAIJNBXCOBO-IXAJELJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(=O)OC1C(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H](C(=O)O[C@@H]1C(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675970
Record name 2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid

CAS RN

80876-59-1
Record name 2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Idaro-1,4-lactone
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